
4-((2-(4-Chlorobenzoyl)hydrazono)methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,4-diclorobenzoato de 4-((2-(4-clorobenzoil)hidrazono)metil)-2-etoxi fenilo es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto se caracteriza por la presencia de múltiples grupos funcionales, incluidos los grupos clorobenzoil, hidrazono, etoxi fenilo y diclorobenzoato, que contribuyen a su diversa reactividad química y utilidad potencial en la investigación y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2,4-diclorobenzoato de 4-((2-(4-clorobenzoil)hidrazono)metil)-2-etoxi fenilo generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del intermedio hidrazona: Este paso implica la reacción del cloruro de 4-clorobenzoil con hidrato de hidrazina para formar 4-clorobenzoil hidrazona.
Reacción de condensación: El intermedio hidrazona se hace reaccionar luego con 2-etoxi benzaldehído en condiciones ácidas para formar el derivado hidrazono-metil.
Esterificación: El paso final implica la esterificación del derivado hidrazono-metil con ácido 2,4-diclorobenzoico en presencia de un catalizador adecuado, como ácido sulfúrico o ácido p-toluensulfónico, para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, equipos de síntesis automatizados y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,4-diclorobenzoato de 4-((2-(4-clorobenzoil)hidrazono)metil)-2-etoxi fenilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en los grupos clorobenzoil y diclorobenzoato.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
El 2,4-diclorobenzoato de 4-((2-(4-clorobenzoil)hidrazono)metil)-2-etoxi fenilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y como herramienta farmacológica.
Industria: Utilizado en el desarrollo de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del 2,4-diclorobenzoato de 4-((2-(4-clorobenzoil)hidrazono)metil)-2-etoxi fenilo implica su interacción con objetivos y vías moleculares específicos. Se cree que los grupos hidrazono y clorobenzoil del compuesto juegan un papel crucial en su actividad biológica al interactuar con enzimas o receptores, lo que lleva a la modulación de los procesos celulares. Los objetivos y vías moleculares exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-clorobenzoato de 4-((2-(4-clorobenzoil)hidrazono)metil) fenilo
- 4-clorobenzoato de 4-((2-(4-clorobenzoil)hidrazono)metil)-2-metoxifenilo
- 2,4-diclorobenzoato de 4-((2-(4-clorobenzoil)hidrazono)metil)-2-metoxifenilo
Singularidad
El 2,4-diclorobenzoato de 4-((2-(4-clorobenzoil)hidrazono)metil)-2-etoxi fenilo es único debido a la presencia del grupo etoxi, que puede influir en su reactividad química y actividad biológica. Esta variación estructural puede conducir a diferencias en la solubilidad, la estabilidad y la interacción con los objetivos moleculares en comparación con compuestos similares.
Propiedades
Número CAS |
357300-77-7 |
|---|---|
Fórmula molecular |
C23H17Cl3N2O4 |
Peso molecular |
491.7 g/mol |
Nombre IUPAC |
[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H17Cl3N2O4/c1-2-31-21-11-14(13-27-28-22(29)15-4-6-16(24)7-5-15)3-10-20(21)32-23(30)18-9-8-17(25)12-19(18)26/h3-13H,2H2,1H3,(H,28,29)/b27-13+ |
Clave InChI |
BTJADOWYQVUTEZ-UVHMKAGCSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


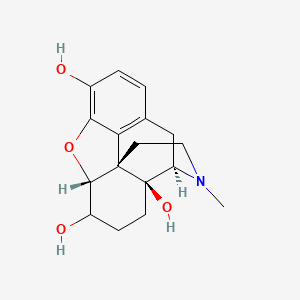
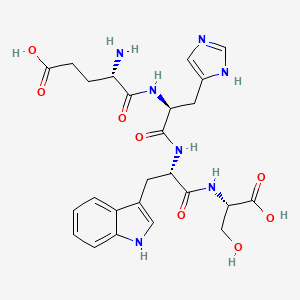

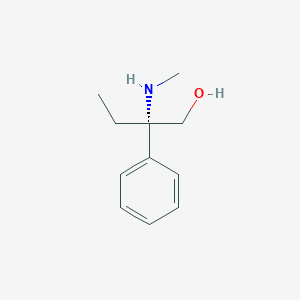

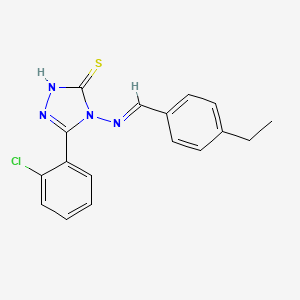

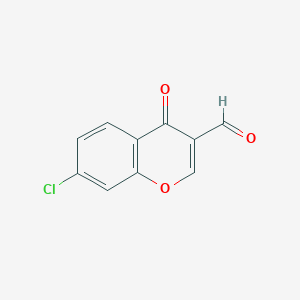
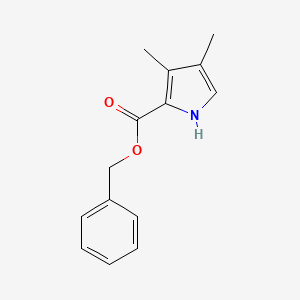
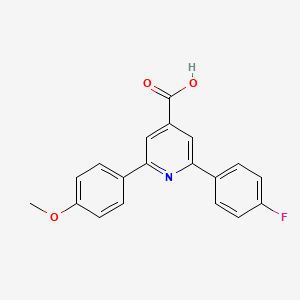


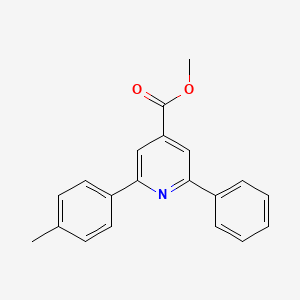
![6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046834.png)
